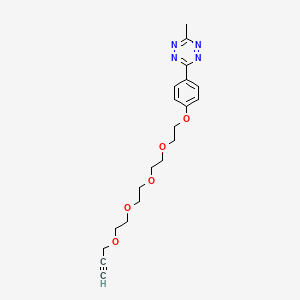
甲基四嗪-PEG5-炔烃
描述
Methyltetrazine-PEG5-Alkyne is a versatile bioconjugation reagent that features a methyltetrazine moiety and an alkyne functional group, interconnected by a polyethylene glycol (PEG5) linker. This compound is widely used in pharmaceutical research and development, particularly for site-specific labeling of biomolecules, creation of antibody-drug conjugates, and development of targeted drug delivery systems .
科学研究应用
Methyltetrazine-PEG5-Alkyne is extensively used in various scientific research fields:
作用机制
Target of Action
Methyltetrazine-PEG5-Alkyne is a bifunctional compound that features a methyltetrazine moiety and an alkyne functional group . The primary targets of this compound are biomolecules that contain strained alkenes and alkynes . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.
Mode of Action
The compound interacts with its targets through inverse-electron demand Diels-Alder (IEDDA) reactions . This bioorthogonal click chemistry allows for rapid and selective conjugation to strained alkenes and alkynes . The result is a precise linkage between the compound and the target biomolecule .
Biochemical Pathways
The exact biochemical pathways affected by Methyltetrazine-PEG5-Alkyne depend on the specific biomolecules it targets. It’s commonly used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are molecules that can degrade specific proteins within cells . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation .
Pharmacokinetics
The presence of a polyethylene glycol (peg5) linker in the compound suggests it may have improved solubility and bioavailability . PEGylation is a well-known strategy for enhancing the pharmacokinetic properties of therapeutic agents .
Result of Action
The conjugation of Methyltetrazine-PEG5-Alkyne to target biomolecules can result in the modulation of their function . When used in the synthesis of PROTACs, the result is the degradation of specific target proteins . This can have various downstream effects, depending on the role of the degraded protein in cellular processes .
Action Environment
The action of Methyltetrazine-PEG5-Alkyne can be influenced by various environmental factors. For instance, the efficiency of its conjugation reactions may depend on factors like pH and temperature . Moreover, the compound should be stored at -20°C to maintain its stability and avoid photodegradation .
准备方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG5-Alkyne is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine with a PEG5 linker, followed by the introduction of an alkyne group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are often carried out under inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of Methyltetrazine-PEG5-Alkyne involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using chromatographic techniques and stored under nitrogen at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Methyltetrazine-PEG5-Alkyne undergoes various chemical reactions, including:
Inverse-electron demand Diels-Alder (IEDDA) reactions: This reaction involves the methyltetrazine moiety reacting with strained alkenes and alkynes to form stable dihydropyridazine linkages.
Click Chemistry: The alkyne group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield stable triazole linkages.
Common Reagents and Conditions
Reagents: Strained alkenes, alkynes, azides, copper catalysts.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent unwanted side reactions
Major Products
Dihydropyridazine linkages: Formed from IEDDA reactions.
Triazole linkages: Formed from CuAAC reactions
相似化合物的比较
Similar Compounds
- Methyltetrazine-PEG4-Amine
- Biotin-PEG4-Methyltetrazine
- Methyltetrazine-PEG4-Maleimide
- Tetrazine-PEG5-NHS ester
- Methyltetrazine-PEG4-NHS ester
- Methyltetrazine-PEG4-azide
Uniqueness
Methyltetrazine-PEG5-Alkyne stands out due to its unique combination of a methyltetrazine moiety and an alkyne functional group, interconnected by a PEG5 linker. This structure provides excellent water solubility, biocompatibility, and the ability to form stable linkages with various functional groups. Its versatility in bioorthogonal click chemistry makes it a valuable tool in pharmaceutical research and development .
属性
IUPAC Name |
3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKPIEOTVXLRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


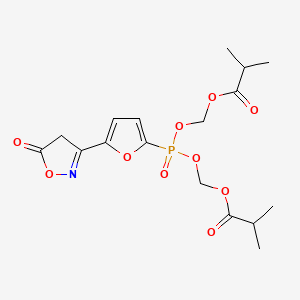
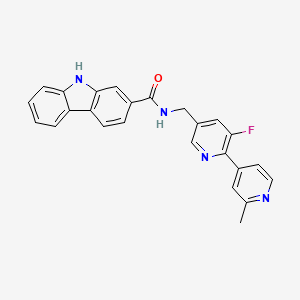
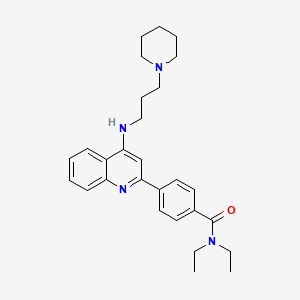
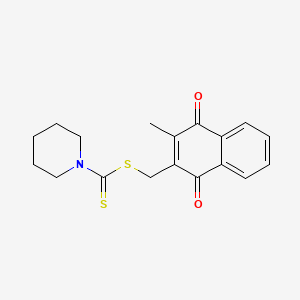
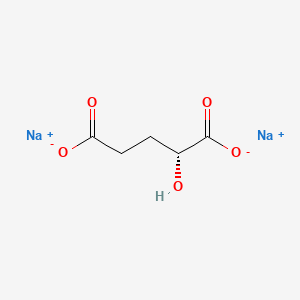
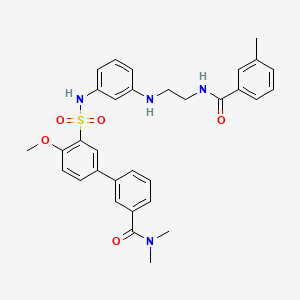
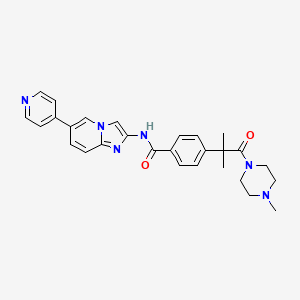
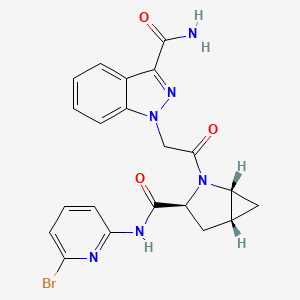

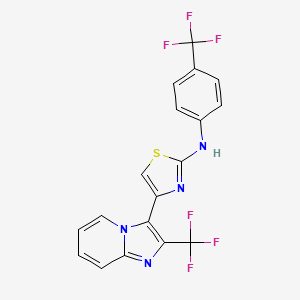
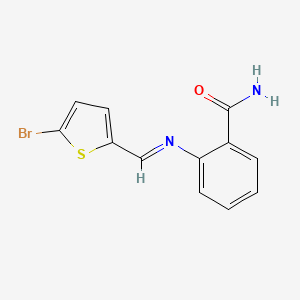
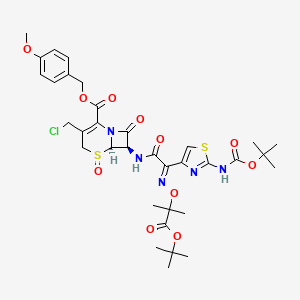
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
